molecular formula C21H20F3N5O B2626496 6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097894-67-0

6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2626496
CAS No.: 2097894-67-0
M. Wt: 415.42
InChI Key: BVFZPKHTLCLBJS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived from its core scaffold and substituents. The parent structure is 2,3-dihydropyridazin-3-one, a six-membered ring containing two adjacent nitrogen atoms and a ketone group at position 3. The substituents are systematically numbered as follows:

  • A pyridin-4-yl group at position 6 of the dihydropyridazinone core.
  • A {1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl group at position 2.

The piperidine ring (a six-membered nitrogen-containing heterocycle) is substituted at position 1 with a 3-(trifluoromethyl)pyridin-2-yl group and at position 4 with a methylene bridge connecting it to the dihydropyridazinone core. The systematic name reflects these substituents in descending order of priority, adhering to IUPAC rules for polycyclic compounds.

X-ray Crystallographic Analysis of the Dihydropyridazinone Core

X-ray crystallography has been instrumental in resolving the bond lengths, angles, and planarity of the dihydropyridazinone core. In analogous pyridazinone derivatives, the core exhibits partial aromaticity, with alternating single and double bonds characteristic of conjugated systems. Key crystallographic parameters include:

Parameter Value
C5–N1 bond length 1.34 Å
N1–N2 bond length 1.31 Å
C3=O bond length 1.22 Å
Dihedral angle (C5–N1–N2–C6) 178.9°

The ketone oxygen at position 3 introduces a slight out-of-plane distortion, reducing ring planarity by approximately 5° compared to fully aromatic pyridazine. Hydrogen bonding between the ketone oxygen and adjacent N–H groups stabilizes the crystal lattice, as observed in related structures.

Conformational Dynamics of the Piperidine-Pyridine Substituent

The piperidine ring adopts a chair conformation to minimize steric strain, with the 3-(trifluoromethyl)pyridin-2-yl substituent occupying an equatorial position. Nuclear magnetic resonance (NMR) studies of similar compounds reveal restricted rotation around the C–N bond linking the piperidine and pyridine rings, resulting in two distinct conformers at room temperature.

Molecular dynamics simulations suggest that the methylene bridge between the piperidine and dihydropyridazinone core allows limited flexibility, with a rotational energy barrier of ~8 kcal/mol. This rigidity ensures that the trifluoromethyl group remains oriented perpendicular to the pyridine plane, optimizing hydrophobic interactions in biological targets.

Electronic Effects of the Trifluoromethyl Group on Aromatic Stacking

The electron-withdrawing trifluoromethyl (–CF₃) group significantly alters the electronic landscape of the pyridine ring. Density functional theory (DFT) calculations on analogous systems show:

  • A Hammett σₚ constant of +0.54 for –CF₃, indicating strong meta-directing effects.
  • Reduced electron density at the pyridine nitrogen (Mulliken charge: −0.32 e vs. −0.45 e in unsubstituted pyridine).

This electron deficiency enhances π-π stacking interactions with aromatic residues in protein binding pockets. The trifluoromethyl group’s polar hydrophobicity further stabilizes these interactions, as demonstrated in molecular docking studies.

Properties

IUPAC Name

6-pyridin-4-yl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c22-21(23,24)17-2-1-9-26-20(17)28-12-7-15(8-13-28)14-29-19(30)4-3-18(27-29)16-5-10-25-11-6-16/h1-6,9-11,15H,7-8,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZPKHTLCLBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via nucleophilic or electrophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Coupling: The final step involves coupling the pyridine and piperidine rings through a series of condensation or cross-coupling reactions, often catalyzed by transition metals like palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to dihydropyridazine derivatives.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Various substituted pyridine and piperidine derivatives.

Scientific Research Applications

6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to downstream effects such as altered gene expression or cellular metabolism.

Comparison with Similar Compounds

Core Heterocycle Modifications

Pyridazin-3-one vs. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Compound 44g (8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one) shares a similar piperazine-linked substitution but differs in its core structure.

6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one This analog () retains the pyridazinone core but substitutes the 2-position with a p-tolyl group and the 4-position with a 3-(trifluoromethyl)phenyl group. The absence of a piperidine linker reduces conformational flexibility, which may impact target selectivity .

Substituent Effects

Trifluoromethyl and Pyridine Groups
The trifluoromethyl group is a common feature in compounds like N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (). This group enhances bioavailability and resistance to oxidative metabolism, but its placement on pyridine (vs. pyrimidine) alters steric and electronic interactions .

Piperidine/Piperazine Linkers
Piperidine and piperazine substituents are critical for target engagement. For example, 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () uses a piperidine-ethyl linker to position the benzisoxazole group. In contrast, the target compound employs a piperidinylmethyl group, offering distinct spatial orientation and rigidity .

Spectroscopic and Computational Comparisons

NMR Analysis
highlights the utility of NMR in comparing regions of structural divergence. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between analogs, reflecting substituent-induced changes in electron density and steric environments .

Graph-Based Structural Similarity Graph-theoretical methods () enable precise comparisons of molecular topology. The target compound’s pyridazinone core and branched substituents create a unique graph profile, distinguishing it from simpler analogs like 6-methyl-2-p-tolyl derivatives .

Data Tables

Table 1: Substituent Comparison of Pyridazinone Derivatives

Compound Name Core Structure 2-Position Substituent 6-Position Substituent Key Functional Groups
Target Compound Pyridazin-3-one Piperidin-4-ylmethyl-3-(trifluoromethyl)pyridin-2-yl Pyridin-4-yl CF₃, pyridine, piperidine
6-Methyl-2-p-tolyl-4-[3-(CF₃)Ph] analog Pyridazin-3(2H)-one p-Tolyl 3-(Trifluoromethyl)phenyl CF₃, methyl
Compound 44g Pyrido[3,4-d]pyrimidin-4(3H)-one Piperazin-1-ylmethyl-pyridin-2-yl N/A Pyridine, piperazine

Biological Activity

The compound 6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural framework, which includes a pyridazinone core and various heterocyclic rings, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features several key structural components:

  • Pyridazinone Core : Central to its structure, providing stability and potential for diverse interactions.
  • Pyridine and Piperidine Substituents : These groups enhance the compound's lipophilicity and biological activity.
  • Trifluoromethyl Group : Known to improve metabolic stability and potentially enhance binding affinity to biological targets.

Table 1: Structural Features

FeatureDescription
Core StructurePyridazinone
SubstituentsPyridine, Piperidine
Functional GroupsTrifluoromethyl

The biological mechanisms of This compound are not fully elucidated but are believed to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit significant activities against various pathogens and may modulate cellular pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological responses.

Antibacterial Activity

Research has shown that compounds structurally similar to the target molecule exhibit antibacterial properties. For instance, studies on related pyridazinone derivatives demonstrated effective inhibition of bacterial growth without significant cytotoxicity to human cells .

Anticancer Properties

A study highlighted the anticancer potential of similar compounds, where modifications in the pyridine ring significantly enhanced cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl was crucial for activity .

Table 2: Biological Activities of Similar Compounds

Compound NameActivity TypeObservations
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)AntibacterialSubmicromolar inhibition of bacterial enzymes
5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazoleAnticancerSignificant cytotoxicity against cancer cells

Synthesis and Production Methods

The synthesis of This compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of the Pyridazinone Core : Utilizing cyclization reactions.
  • Introduction of Substituents : Employing coupling reactions with palladium or copper catalysts under controlled conditions.

Industrial Production Techniques

In an industrial context, large-scale synthesis may utilize batch or continuous flow processes to optimize yield and purity while minimizing environmental impact. Advanced analytical techniques ensure consistent quality throughout production.

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